molecular formula C13H12N2O5S B1347522 N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide CAS No. 63228-64-8

N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No. B1347522
Key on ui cas rn: 63228-64-8
M. Wt: 308.31 g/mol
InChI Key: UGQAMOBKUXTNCT-UHFFFAOYSA-N
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Patent
US07511133B2

Procedure details

A 250 mL round bottom flask was equipped with a magnetic stirrer, charged with p-anisidine (13.0 mmol), followed by dichloromethane (75 mL). The flask was then placed in an ice bath to chill the contents. Triethylamine was added and an addition funnel was installed. The addition funnel was charged with 2-nitrobenzenesulfonyl chloride (32.4 mmol) in dichloromethane (75 mL). The sulfonyl chloride was added dropwise very slowly and the reaction monitored by TLC (dichloromethane/silica) several times during the addition. The reaction was complete after addition of 50 mL (21.6 mmol) of the sulfonyl chloride solution. The reaction solvent was removed at 0° C. and immediately loaded onto a 600 mL sintered glass funnel charged with silica gel (400 g), eluted with dichloromethane collecting 100 mL fractions. Fractions containing the desired product were combined and evaporated under diminished pressure to yield the title compound as a yellow powder in excellent yield. 3.67 g, (92%). 1H-NMR (CDCl3): δ 3.20 (s, 3H); 6.78-6.79 (d, 2H, J=8.9 Hz); 7.07-7.10 (d, 3H, J=8.9 Hz); 7.53-7.58 (t, 1H, J=7.7 Hz); 7.66-7.71 (t, 1H, J=7.8 Hz); 7.73-7.76 (d, 1H, J=7.8 Hz); 7.84-7.87 (d, 1H, J=7.9 Hz).
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.4 mmol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dichloromethane silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.C(N(CC)CC)C.[N+:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26](Cl)(=[O:28])=[O:27])([O-:19])=[O:18].S(Cl)(Cl)(=O)=O>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:26]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[N+:17]([O-:19])=[O:18])(=[O:27])=[O:28])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
13 mmol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
32.4 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Five
Name
dichloromethane silica
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round bottom flask was equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The flask was then placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to chill the contents
CUSTOM
Type
CUSTOM
Details
an addition funnel was installed
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed at 0° C.
CUSTOM
Type
CUSTOM
Details
immediately loaded onto a 600 mL sintered glass funnel
ADDITION
Type
ADDITION
Details
charged with silica gel (400 g)
WASH
Type
WASH
Details
eluted with dichloromethane collecting 100 mL fractions
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
evaporated under diminished pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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